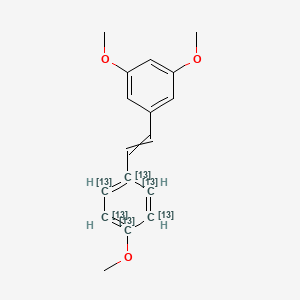

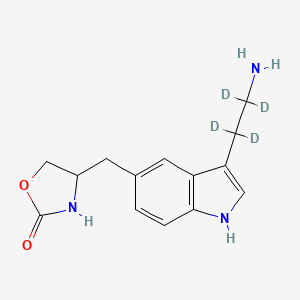

Didesmethyl Zolmitriptan-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

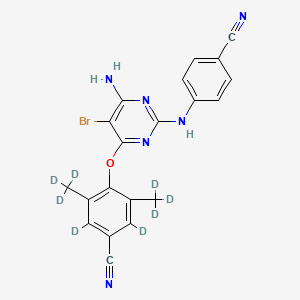

Didesmethyl Zolmitriptan-d4 is a labeled metabolite of Zolmitriptan, a compound used in the treatment of migraines. It is a deuterated form, meaning that certain hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study the pharmacokinetics and metabolism of the parent compound, Zolmitriptan .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Didesmethyl Zolmitriptan-d4 involves the deuteration of Didesmethyl Zolmitriptan. The process typically includes the following steps:

Deuteration: The introduction of deuterium atoms into the molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Purification: The product is purified using techniques such as chromatography to ensure the desired level of deuteration and purity.

Industrial Production Methods

Industrial production of this compound would follow similar steps but on a larger scale. The process would involve:

Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in reactors designed for high-volume production.

Automated Purification: Employing automated chromatography systems to handle large batches and ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Didesmethyl Zolmitriptan-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield oxides or hydroxylated derivatives.

Reduction: Can produce the parent compound or other reduced forms.

Substitution: Results in compounds with different substituents replacing the deuterium atoms.

Applications De Recherche Scientifique

Didesmethyl Zolmitriptan-d4 is primarily used in scientific research, particularly in the fields of:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Zolmitriptan.

Metabolism Studies: Investigating how Zolmitriptan is metabolized in the body.

Drug Development: Used as a reference standard in the development of new migraine treatments.

Proteomics: Employed in proteomics research to study protein interactions and functions.

Mécanisme D'action

Didesmethyl Zolmitriptan-d4, like its parent compound Zolmitriptan, acts as a selective serotonin receptor agonist. It primarily targets the 5-hydroxytryptamine 1B/1D receptors, leading to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings . This action helps alleviate migraine symptoms.

Comparaison Avec Des Composés Similaires

Similar Compounds

Zolmitriptan: The parent compound, used for migraine treatment.

Sumatriptan: Another triptan used for migraines, with a similar mechanism of action.

Rizatriptan: A triptan with a faster onset of action compared to Zolmitriptan.

Naratriptan: Known for its longer duration of action.

Uniqueness

Didesmethyl Zolmitriptan-d4 is unique due to its deuterated nature, which makes it particularly useful in research settings. The presence of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.

Propriétés

IUPAC Name |

4-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18)/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOBWHOGNBPTDO-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.